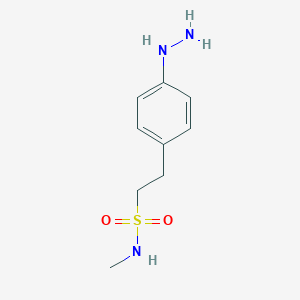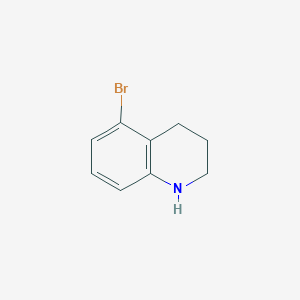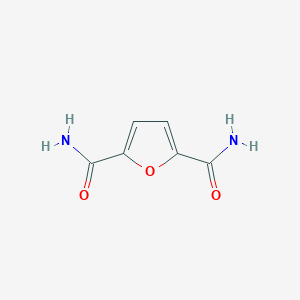
Tripelargonin
Übersicht
Beschreibung
Trinonanoin is a novel nanomaterial developed for use in a variety of laboratory experiments. It is a nanomaterial composed of three layers of metal oxide nanosheets, with each layer having a different composition. The material has been characterized as having a high surface area, good thermal and electrical conductivity, and good mechanical properties. Additionally, Trinonanoin has been found to be biocompatible and non-toxic, and has been used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Anwendungen in der Kosmetikindustrie
Tripelargonin wird in der Kosmetikindustrie aufgrund seiner Eigenschaften als Triglycerid verwendet. Es wird oft in Formulierungen für Hautpflegeprodukte als Weichmacher eingesetzt und verleiht Cremes und Lotionen eine glatte und weiche Textur. Die Sicherheit der Verbindung in kosmetischen Anwendungen wurde bestätigt, was ihre weitere Verwendung in diesem Bereich unterstützt .
Wirkmechanismus
Target of Action
Tripelargonin, also known as Trinonanoin, is a triacylglycerol that contains nonanoic acid at the sn-1, sn-2, and sn-3 positions . It has been found in Schizochytrium biomass .
Mode of Action
It is known that this compound acts as an emollient, conditioning-, smoothing-, and dispersing agent . It exhibits high spreadability and good absorption rate . This suggests that it interacts with its targets by providing a protective and moisturizing effect, improving the texture and appearance of the skin.
Biochemical Pathways
It is known that this compound increases blood levels of the ketone body d-(-)-3-hydroxybutyrate . This suggests that it may influence the metabolic pathways related to ketone body production and utilization.
Pharmacokinetics
It is known that this compound exhibits good absorption rate , suggesting that it may have favorable bioavailability.
Result of Action
It is known to increase blood levels of the ketone body d-(-)-3-hydroxybutyrate in newborn rhesus monkeys . This suggests that it may have a role in energy metabolism.
Eigenschaften
IUPAC Name |
2,3-di(nonanoyloxy)propyl nonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H56O6/c1-4-7-10-13-16-19-22-28(31)34-25-27(36-30(33)24-21-18-15-12-9-6-3)26-35-29(32)23-20-17-14-11-8-5-2/h27H,4-26H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIMSXJXBHUHJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC)OC(=O)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H56O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50155039 | |
| Record name | Tripelargonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126-53-4 | |
| Record name | Trinonanoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripelargonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tripelargonin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5647 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tripelargonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane-1,2,3-triyl trinonan-1-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPELARGONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QCU1321U4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does trinonanoin impact carbohydrate metabolism compared to traditional MCT/LCT emulsions?
A1: Research in rabbits suggests that trinonanoin, when administered intravenously as part of a TPN regimen, may have a glucogenic effect. Compared to traditional medium-chain triglyceride/long-chain triglyceride (MCT/LCT) emulsions, trinonanoin administration led to higher plasma glucose levels on day 4, elevated plasma lactate and pyruvate on day 11, and increased liver glycogen concentrations. [] This suggests that trinonanoin may influence glucose metabolism differently than conventional MCT/LCT emulsions.
Q2: Does trinonanoin offer any advantages over conventional MCT/LCT emulsions in terms of ketogenic effects?
A2: One potential advantage of trinonanoin lies in its lower ketogenic action compared to even-chain MCTs. Studies in rabbits showed that while both trinonanoin/LCT and MCT/LCT emulsions resulted in similar plasma triglyceride, non-esterified fatty acid, and free glycerol levels, the trinonanoin/LCT group exhibited significantly lower ketone body (3-hydroxybutyrate) concentrations. [] This suggests that trinonanoin might be a preferable energy source for patients requiring TPN where minimizing ketosis is crucial.
Q3: What happens to trinonanoin after it is administered intravenously?
A3: Following intravenous administration, trinonanoin is hydrolyzed, releasing nonanoic acid (C9). This fatty acid undergoes beta-oxidation, leading to the production of propionic acid and other short-chain fatty acids (SCFAs). [] Interestingly, the accumulation of nonanoic acid in liver triglycerides, liver phospholipids, adipose tissue, and skeletal muscle after trinonanoin/LCT administration was comparable to the deposition of C8/C10 fatty acids observed in the MCT/LCT group. Notably, adipose tissue showed a higher than anticipated enrichment with nonanoic acid, reaching 16 mol%. []
Q4: What is the impact of trinonanoin administration on plasma short-chain fatty acid levels?
A4: In studies using rabbit models, intravenous administration of trinonanoin/LCT emulsions resulted in a consistent increase in plasma propionic acid and other SCFA concentrations over time. [] This increase was substantial enough that elevated propionic acid levels were also detectable in the urine by days 10 and 11 of the study. [] This finding highlights the distinct metabolic pathway of trinonanoin compared to even-chain MCTs and its potential to influence SCFA availability.
Q5: Does the administration of trinonanoin lead to any adverse effects on organs?
A5: Research in rabbits suggests that trinonanoin, when administered parenterally for 11 days at a dose providing 46.5% of total energy, did not negatively impact organ weights or liver lipid concentrations compared to LCT or MCT/LCT emulsions. [] While some rabbits in the trinonanoin/LCT group exhibited macroscopically visible liver changes, these were not observed histologically. [] Further research is needed to fully elucidate the long-term effects of trinonanoin administration on organ health.
Q6: How does trinonanoin compare to other triglycerides in preventing gut atrophy in the context of TPN?
A6: In a study using a rat model of trauma-induced gut atrophy, researchers compared the efficacy of different triglycerides in TPN regimens. Interestingly, the MCT/LCT emulsion demonstrated superior effects in preserving gut integrity compared to trinonanoin/LCT, C4-L-C4-TG (a structured triglyceride containing butyric acid), or pure LCT emulsions. [] The MCT/LCT group showed less structural damage in the distal small bowel, particularly in the mucosa/submucosa and muscularis/serosa, highlighting the potential importance of considering specific triglyceride compositions in TPN formulations to mitigate gut atrophy. []
Q7: Can trinonanoin be utilized in flavor production, and if so, how does its structure influence this application?
A7: Research indicates that Penicillium corylophilum can utilize trinonanoin, among other triglycerides and fatty acids, to generate flavor compounds. The organism preferentially produces flavors from triacylglycerols consisting of fatty acids with carbon chains ranging from C6 to C11. [] Specifically, trinonanoin, along with tricaprylin (C8) and tridecanoin (C10), yielded flavors similar to those derived from non-stick oil. [] This suggests that the length of the fatty acid chain in the triglyceride plays a crucial role in determining the specific flavor profile generated by the organism.
Q8: Has trinonanoin been explored for drug delivery applications, and what are the key findings?
A8: Preliminary research suggests that trinonanoin shows promise as a component of self-microemulsifying drug delivery systems (SMEDDS). One study successfully formulated a SMEDDS containing Mexican Tea Herb (MTH), utilizing trinonanoin as one of the components. [] This formulation exhibited high self-microemulsifying efficiency, achieving a small droplet size of 30 nm and rapid self-microemulsification within one minute. [] This highlights the potential of trinonanoin to enhance the delivery and bioavailability of poorly soluble drugs.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


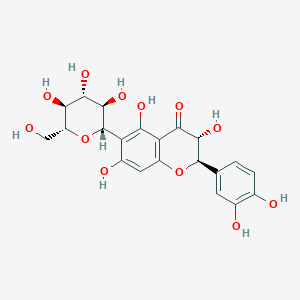

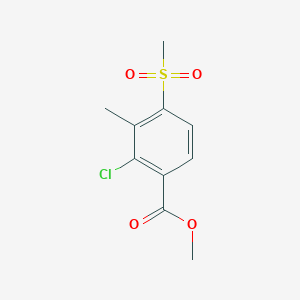


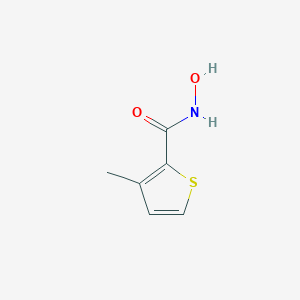
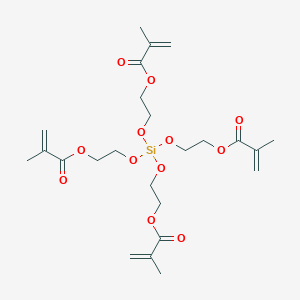

![2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid](/img/structure/B53061.png)
